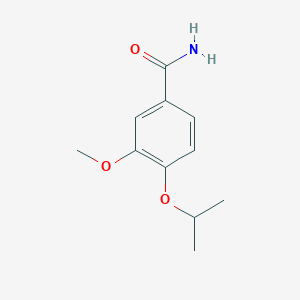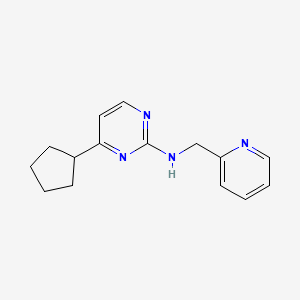![molecular formula C17H20N2O2 B5296796 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as PPEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in the treatment of various neurological disorders.
Wirkmechanismus
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a positive allosteric modulator of mGluR5, which results in an increase in the activity of this receptor. This increased activity has been shown to have a neuroprotective effect and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects, including an increase in synaptic plasticity, an improvement in learning and memory, and a reduction in neuroinflammation. These effects are thought to be mediated by the activation of mGluR5.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its specificity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has a relatively short half-life and is rapidly metabolized, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, including the development of more stable analogs, the investigation of its potential therapeutic effects in human clinical trials, and the study of its effects on other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential side effects.
Synthesemethoden
The synthesis of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves a multi-step process that includes the reaction of 4-pyridinecarboxaldehyde with 3-propoxyaniline to form 3-propoxy-N-(pyridin-4-yl)aniline. This intermediate is then reacted with 1-bromoethylbenzene in the presence of a palladium catalyst to form the final product, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
3-propoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-11-21-16-6-4-5-15(12-16)17(20)19-13(2)14-7-9-18-10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGQMGHHLYEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)


![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)

![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)